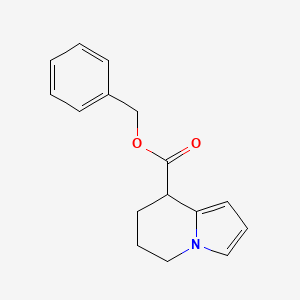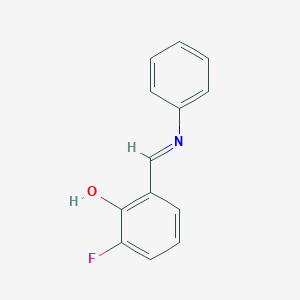
6-(Anilinomethylidene)-2-fluorocyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Anilinomethylidene)-2-fluorocyclohexa-2,4-dien-1-one is an organic compound that features a fluorinated cyclohexadienone core with an anilinomethylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Anilinomethylidene)-2-fluorocyclohexa-2,4-dien-1-one typically involves the condensation of aniline with a fluorinated cyclohexadienone precursor. One common method includes the reaction of 2-fluorocyclohexa-2,4-dien-1-one with aniline in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Anilinomethylidene)-2-fluorocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted cyclohexadienone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Anilinomethylidene)-2-fluorocyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Anilinomethylidene)-2-fluorocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its potential antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Anilinomethylidene)-2-chlorocyclohexa-2,4-dien-1-one: Similar structure but with a chlorine atom instead of fluorine.
6-(Anilinomethylidene)-2-bromocyclohexa-2,4-dien-1-one: Similar structure but with a bromine atom instead of fluorine.
6-(Anilinomethylidene)-2-iodocyclohexa-2,4-dien-1-one: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 6-(Anilinomethylidene)-2-fluorocyclohexa-2,4-dien-1-one imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its halogenated analogs. This uniqueness can be leveraged in designing specific chemical processes and applications.
Propriétés
Numéro CAS |
393109-97-2 |
|---|---|
Formule moléculaire |
C13H10FNO |
Poids moléculaire |
215.22 g/mol |
Nom IUPAC |
2-fluoro-6-(phenyliminomethyl)phenol |
InChI |
InChI=1S/C13H10FNO/c14-12-8-4-5-10(13(12)16)9-15-11-6-2-1-3-7-11/h1-9,16H |
Clé InChI |
GIXDNNMWAGZFAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol](/img/structure/B14250268.png)
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
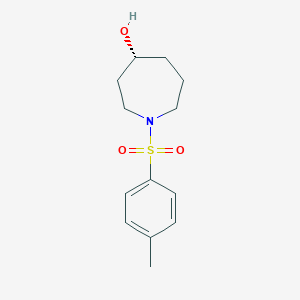
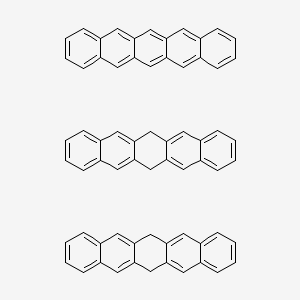
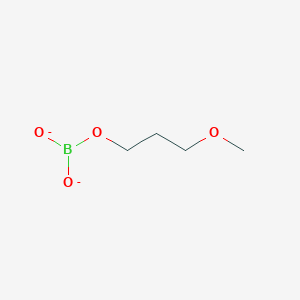
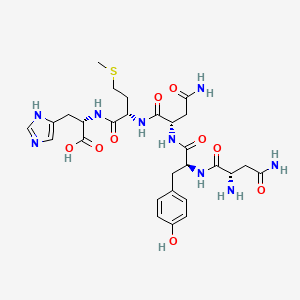
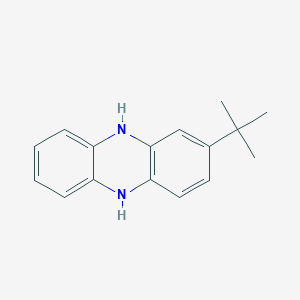
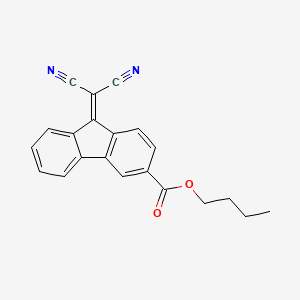

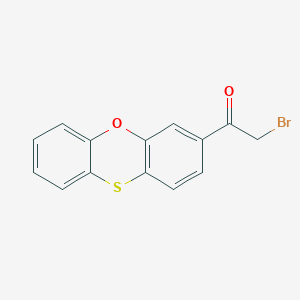
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)
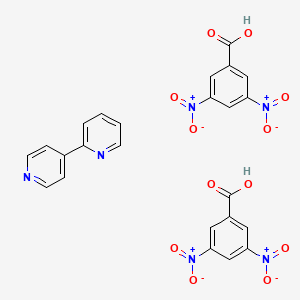
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)
